1H-indole-5-sulfonyl chloride
CAS No.: 1094209-33-2
Cat. No.: VC21087739
Molecular Formula: C8H6ClNO2S
Molecular Weight: 215.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1094209-33-2 |
---|---|
Molecular Formula | C8H6ClNO2S |
Molecular Weight | 215.66 g/mol |
IUPAC Name | 1H-indole-5-sulfonyl chloride |
Standard InChI | InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H |
Standard InChI Key | MZGMZFOGQIBZLB-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl |
Canonical SMILES | C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl |
Introduction
Chemical Properties and Structure
Basic Information
1H-indole-5-sulfonyl chloride (CAS: 1094209-33-2) is a crystalline solid with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 g/mol . This compound belongs to the indole family, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonyl chloride group (-SO2Cl) at the 5-position of the indole ring significantly enhances its chemical reactivity, making it a valuable synthetic intermediate.
Structural Identifiers
The chemical structure of 1H-indole-5-sulfonyl chloride can be represented using various molecular identifiers as shown in Table 1.
Table 1: Structural Identifiers of 1H-indole-5-sulfonyl chloride
Identifier Type | Value |
---|---|
IUPAC Name | 1H-indole-5-sulfonyl chloride |
InChI | InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H |
InChIKey | MZGMZFOGQIBZLB-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl |
CAS Number | 1094209-33-2 |
Synthesis and Preparation Methods
Synthetic Challenges
The synthesis of 1H-indole-5-sulfonyl chloride presents several challenges that require careful consideration:
-
Regioselectivity: Controlling the position of sulfonation on the indole ring requires precise reaction conditions to favor the 5-position over other potential sites.
-
Reactivity management: The sulfonyl chloride group is highly reactive and susceptible to hydrolysis, necessitating anhydrous conditions during synthesis and purification.
-
Purification: The sensitivity of the sulfonyl chloride group requires specialized purification techniques to obtain high-purity material suitable for further synthetic applications.
Analogous Synthetic Procedures
Information from related compounds provides valuable insights into potential synthetic strategies. For instance, the preparation of 5-sulfonyl isatin derivatives involves chlorosulfonic acid-mediated sulfonation, which yields both 5-sulfonated gem-dichloroisatin and 5-sulfonated isatin in a ratio of approximately 9:1 . These intermediates can further react with secondary amines to produce the desired sulfonamide derivatives.
Chemical Reactivity and Transformations
Nucleophilic Substitution Reactions
The sulfonyl chloride functionality in 1H-indole-5-sulfonyl chloride is highly reactive toward nucleophiles, enabling various transformations:
-
Reaction with amines: Forms sulfonamides, which are important structural motifs in many pharmaceutical compounds.
-
Reaction with alcohols: Produces sulfonate esters through nucleophilic substitution.
-
Reaction with thiols: Generates sulfonothioate derivatives.
Biological Activities and Applications
Applications in Drug Discovery
1H-indole-5-sulfonyl chloride serves primarily as a synthetic intermediate in medicinal chemistry, particularly for the development of sulfonamide-containing drug candidates. The sulfonamide functionality is present in numerous pharmaceuticals and can influence drug properties including:
-
Target binding affinity
-
Pharmacokinetic profile
-
Metabolic stability
-
Aqueous solubility
Case Study: Antiviral Applications
Research on related 5-sulfonyl isatin derivatives demonstrates their potential as inhibitors of SARS coronavirus 3CL protease, with some compounds showing IC50 values as low as 1.04 μM . These findings suggest that compounds derived from sulfonyl-substituted heterocycles like 1H-indole-5-sulfonyl chloride may be valuable in antiviral drug discovery efforts.
Table 2: Inhibitory Activity of Selected 5-Sulfonyl Isatin Derivatives Against SARS CoV 3CL Protease
Compound ID | Modification | Inhibition Ratio (1 mM) |
---|---|---|
3a | 5-Br | 90.54% |
3b | 5-I | 86.73% |
3c | 5-Cl | 84.17% |
3e | 5-NO2 | 93.96% |
3f | 5-OCH3 | 95.32% |
3h | 5-COCH3 | 95.37% |
Data adapted from the study of 5-sulfonyl isatin derivatives against SARS CoV 3CL protease .
Comparison with Structurally Related Compounds
Structural Analogs
Several structural analogs of 1H-indole-5-sulfonyl chloride have been reported, each with unique features that influence their chemical reactivity and potential applications. Table 3 presents a comparative analysis of these related compounds.
Table 3: Comparison of 1H-indole-5-sulfonyl chloride with Structural Analogs
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |
---|---|---|---|---|
1H-indole-5-sulfonyl chloride | 1094209-33-2 | C8H6ClNO2S | 215.66 | Basic indole scaffold with sulfonyl chloride at 5-position |
1-acetyl-1H-indole-5-sulfonyl chloride | 303019-19-4 | C10H8ClNO3S | 257.69 | Acetyl group at N-1 position |
2-Methyl-1H-indole-5-sulfonyl chloride | 1696428-12-2 | C9H8ClNO2S | 229.68 | Methyl group at 2-position |
2,3-dihydro-1H-indole-5-sulfonyl chloride hydrochloride | 131880-73-4 | C8H8ClNO2S | 217.67 | Reduced indole (indoline) core |
5-bromo-1H-indole-3-sulfonyl chloride | 2086186-32-3 | C8H5BrClNO2S | 294.56 | Bromo at 5-position, sulfonyl chloride at 3-position |
1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | 166883-20-1 | C9H8ClNO3S | 245.69 | N-1 methylation with 2-oxo functionality |
Data compiled from multiple sources .
Structure-Activity Relationships
The position of substitution on the indole ring and the nature of substituents significantly influence the reactivity and biological properties of these compounds:
-
N-1 substitution: Compounds with substituents at the N-1 position, such as 1-acetyl-1H-indole-5-sulfonyl chloride, show altered reactivity due to electronic effects on the indole nitrogen.
-
Position of sulfonyl chloride: The position of the sulfonyl chloride group (e.g., 3-position versus 5-position) affects the reactivity and potential applications in synthesis.
-
Additional functional groups: The presence of additional functional groups, such as methyl, bromo, or oxo groups, can modulate the electronic properties and steric environment of the molecule.
Research on 5-sulfonyl isatin derivatives has shown that compounds modified with simple six-membered rings at the 5-position and methylation at the N-1 position exhibit enhanced inhibitory activity against viral proteases .
Research Directions and Future Perspectives
Synthetic Methodology Development
Opportunities for methodological advances include:
-
Development of more selective and efficient sulfonation procedures
-
Exploration of metal-catalyzed transformations of the sulfonyl chloride group
-
Application of flow chemistry techniques for safer handling and scale-up
-
Green chemistry approaches to reduce environmental impact of synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume